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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the administration

of sodelglitazar (Saroglitazar) in clinical trials, based on publicly available data from studies

investigating its efficacy and safety in treating conditions such as diabetic dyslipidemia and

non-alcoholic fatty liver disease (NAFLD).

Drug Information
Drug Name: Sodelglitazar (Saroglitazar)

Mechanism of Action: Sodelglitazar is a dual agonist of Peroxisome Proliferator-Activated

Receptors alpha (PPAR-α) and gamma (PPAR-γ), with a predominant affinity for PPAR-α.

This dual agonism allows it to modulate both lipid and glucose metabolism.[1][2][3]

Formulation: Oral tablets.

Dosages Used in Clinical Trials: 1 mg, 2 mg, and 4 mg, administered once daily.[4][5]

Clinical Trial Administration Protocols
Sodelglitazar has been evaluated in several key clinical trials, most notably the PRESS

(Prospective Randomized Efficacy and Safety of Saroglitazar) series of studies. The following

protocols are synthesized from these trials.
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General Administration Protocol
Route of Administration: Oral.

Dosing Schedule: Once daily, typically in the morning before breakfast.

Treatment Duration: Varied across trials, commonly ranging from 12 to 56 weeks.

Example Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial involving sodelglitazar.

Screening Phase Treatment Phase Follow-up Phase

Patient Screening
(Inclusion/Exclusion Criteria) Informed Consent Baseline Assessments

(Labs, Vitals, Imaging)
Randomization

(Sodelglitazar Doses vs. Placebo/Comparator)
Daily Oral Administration
(Sodelglitazar/Control)

Regular Monitoring Visits
(Efficacy & Safety Assessments) End of Treatment Assessments Post-Treatment Follow-up

(Safety Monitoring)
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Figure 1: A generalized workflow for a sodelglitazar clinical trial.

Patient Population and Eligibility Criteria
The selection of patients for sodelglitazar clinical trials is critical. Below are summarized

inclusion and exclusion criteria based on various study protocols.

Table 1: Summary of Patient Inclusion and Exclusion Criteria
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Criteria Inclusion Exclusion

Age 18 to 75 years -

Diagnosis

- Type 2 Diabetes Mellitus with

hypertriglyceridemia - Non-

alcoholic fatty liver disease

(NAFLD) or Non-alcoholic

steatohepatitis (NASH)

- History of significant cardiac

abnormalities - Uncontrolled

hypertension - Hepatic or renal

dysfunction (specific lab cut-

offs apply)

Body Mass Index (BMI) ≥23 kg/m ² or ≥25 kg/m ² -

Laboratory Values

- Triglycerides (TG) >200 and

<500 mg/dL - LDL-C ≥100

mg/dL - HbA1c between 7%

and 9% - Alanine

aminotransferase (ALT) ≥50

U/L

- HbA1c > 8% or >9% - Serum

creatinine >1.2 mg/dL -

Bilirubin >1.5 mg/dL

Prior/Concomitant Medications

- Stable dose of metformin or

up to two oral hypoglycemic

agents - Stable dose of

atorvastatin (in some trials)

- Use of insulin, glitazones, or

other lipid-lowering agents

(washout period often

required) - Use of drugs with

potential effects on NASH

Other -

- Significant alcohol

consumption - Participation in

other clinical trials within the

last 3 months - Pregnancy or

lactation

Efficacy and Safety Assessment Protocols
Efficacy Endpoints and Assessment Schedule
The primary and secondary efficacy endpoints in sodelglitazar clinical trials typically involve

the assessment of metabolic parameters.

Table 2: Schedule of Efficacy Assessments
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✓ ✓
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s

(FibroS
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✓ ✓

Note: The specific timing of assessments may vary between protocols.
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Detailed Experimental Protocols (Representative)
While specific laboratory manuals for each trial are not publicly available, the following are

representative, standardized protocols for key efficacy assessments.

3.2.1. Lipid Profile Analysis

Objective: To quantify triglyceride, total cholesterol, LDL-C, HDL-C, and VLDL-C levels in

serum.

Specimen: Serum, collected after an overnight fast (at least 8 hours).

Methodology:

Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).

Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge

at 1500 x g for 15 minutes. Separate the serum into a clean, labeled tube.

Analysis: Use an automated clinical chemistry analyzer (e.g., Cobas 6000) employing

enzymatic colorimetric assays for triglycerides and total cholesterol. HDL-C is measured

directly after precipitation of other lipoproteins. LDL-C is typically calculated using the

Friedewald equation (if triglycerides are <400 mg/dL) or measured directly. VLDL-C is

estimated as Triglycerides/5.

Quality Control: Run commercial quality control materials with known concentrations at the

beginning and end of each batch of samples.

3.2.2. Glycated Hemoglobin (HbA1c) Assessment

Objective: To measure the percentage of glycated hemoglobin in whole blood as an indicator

of long-term glycemic control.

Specimen: Whole blood collected in an EDTA tube.

Methodology:

Sample Collection: Collect 2-3 mL of whole blood in an EDTA (lavender top) tube.
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Analysis: Use a high-performance liquid chromatography (HPLC) method, which is the

reference method for HbA1c measurement.

Quality Control: Calibrate the instrument according to the manufacturer's instructions and

analyze quality control samples with each run.

3.2.3. Liver Fat Content by MRI-PDFF

Objective: To non-invasively quantify the fraction of protons in fat relative to the total protons

in the liver.

Methodology:

Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

Image Acquisition: Use a 1.5T or 3T MRI scanner with a specialized multi-echo gradient

echo sequence to acquire images of the liver during a single breath-hold.

Image Analysis: Use dedicated software to process the MRI data and generate a proton

density fat fraction (PDFF) map of the liver. Regions of interest are drawn on the map to

calculate the mean PDFF.

Safety Monitoring Protocol
A robust safety monitoring plan is essential in clinical trials.

Table 3: Schedule of Safety Assessments

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asse
ssm
ent

Scre
enin
g

Base
line
(Day
1)

Wee
k 2

Wee
k 4

Wee
k 8

Wee
k 12

Wee
k 16

Wee
k 24

End
of
Treat
ment

Follo
w-up

Adver

se

Event

(AE)

Monit

oring

✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓

Vital

Signs
✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓

Physi

cal

Exam

inatio

n

✓ ✓ ✓ ✓ ✓

Clinic

al

Labor

atory

Tests

(Hem

atolog

y,

Chem

istry,

Urinal

ysis)

✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓ ✓

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electr

ocardi

ogra

m

(ECG

)

✓ ✓ ✓ ✓
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✓ ✓

3.3.1. Management of Adverse Events

Reporting: All adverse events (AEs), regardless of severity or causality, must be

documented. Serious adverse events (SAEs) require expedited reporting to the sponsor and

regulatory authorities.

Assessment: The investigator must assess the severity, causality, and expectedness of each

AE.

Action: Depending on the nature of the AE, actions may include dose interruption, dose

reduction, or permanent discontinuation of the study drug. For example, a protocol might

specify discontinuation if ALT or AST levels exceed 3 times the upper limit of normal and are

accompanied by an increase in bilirubin.

Sodelglitazar Signaling Pathway
Sodelglitazar exerts its therapeutic effects by activating PPAR-α and PPAR-γ, which are

nuclear receptors that regulate gene expression.
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Figure 2: Simplified signaling pathway of sodelglitazar.

Quantitative Data Summary from Clinical Trials
The following tables summarize the quantitative efficacy data from key clinical trials of

sodelglitazar.

Table 4: Efficacy of Sodelglitazar in the PRESS V Trial (24 Weeks)
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Parameter
Sodelglitazar 2 mg
(n=37)

Sodelglitazar 4 mg
(n=39)

Pioglitazone 45 mg
(n=33)

Triglycerides (%) -26.4 -45.0 -15.5

LDL-C (mg/dL) - -12.0 ± 39.38 3.5 ± 23.17

VLDL-C (mg/dL) - -23.9 ± 15.26 -8.8 ± 24.81

Total Cholesterol

(mg/dL)
- -18.5 ± 40.60 9.1 ± 28.77

Fasting Plasma

Glucose (mg/dL)
- -22.6 ± 66.30 -

HbA1c (%) - -0.3 ± 0.60 -

Table 5: Efficacy of Sodelglitazar in the PRESS VI Trial (12 Weeks)

Parameter Sodelglitazar 2 mg Sodelglitazar 4 mg Placebo

Triglycerides (%) -45.5 -46.7 -

Non-HDL-C (%) -29.2 -32.5 -

LDL-C (%) - -31.3 -

VLDL-C (%) - -46.0 -

Total Cholesterol (%) - -26.1 -

Apo B (%) - -32.0 -

HDL-C (%)
Significant increase

vs. placebo

Significant increase

vs. placebo
-

Fasting Plasma

Glucose

Significant decrease

vs. placebo

Significant decrease

vs. placebo
-

Table 6: Efficacy of Sodelglitazar in NAFLD/NASH (16 Weeks)
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Parameter
Sodelglitazar 1
mg

Sodelglitazar 2
mg

Sodelglitazar 4
mg

Placebo

ALT (% change) -25.5 -27.7 -45.8 +3.4

Liver Fat Content

(% change)
- - -19.7 +4.1

Triglycerides

(mg/dL change)
- - -68.7 -5.3

Data Analysis Plan
Primary Efficacy Analysis: The primary efficacy endpoint is typically the percentage change

from baseline in a key parameter (e.g., triglycerides or ALT) at the end of the treatment

period. An Analysis of Covariance (ANCOVA) model is often used, with the baseline value as

a covariate and treatment group as the main factor.

Secondary Efficacy Analyses: Similar ANCOVA models are used for secondary endpoints.

Safety Analysis: Safety data is summarized descriptively. The incidence of adverse events is

tabulated by treatment group.

Populations for Analysis:

Intent-to-Treat (ITT) Population: All randomized patients who received at least one dose of

the study drug.

Per-Protocol (PP) Population: A subset of the ITT population who were compliant with the

protocol and did not have major protocol deviations.

Conclusion
The administration of sodelglitazar in clinical trials follows a structured protocol involving

careful patient selection, standardized drug administration, and rigorous monitoring of efficacy

and safety. The data from these trials demonstrate that sodelglitazar, typically at a dose of 4

mg once daily, is effective in improving lipid profiles, glycemic control, and markers of liver

health in patients with diabetic dyslipidemia and NAFLD. Researchers and clinicians planning
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to use sodelglitazar in a research setting should adhere to these established protocols to

ensure patient safety and data integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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